Disorazol A

Cancer Cytotoxicity Natural Products

Disorazol A (Disorazol A1) retains picomolar potency against multidrug-resistant cell lines (only 2-fold resistance shift vs. 13-fold for vinblastine) and binds tubulin irreversibly. Ideal for washout experiments and SAR optimization. Superior to epothilones or vinblastine due to unique allosteric Vinca-domain binding.

Molecular Formula C43H54N2O10
Molecular Weight 758.9 g/mol
Cat. No. B15559237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisorazol A
Molecular FormulaC43H54N2O10
Molecular Weight758.9 g/mol
Structural Identifiers
InChIInChI=1S/C43H54N2O10/c1-8-18-34(46)42(3,4)36-23-14-12-10-11-13-20-29(50-7)26-39-45-31(28-52-39)41(49)55-37(43(5,6)35(47)19-9-2)24-17-22-33-32(53-33)21-15-16-25-38-44-30(27-51-38)40(48)54-36/h8-22,25,27-29,32-37,46-47H,23-24,26H2,1-7H3/b11-10-,14-12-,18-8+,19-9+,20-13?,21-15+,22-17-,25-16-
InChIKeyFRFRWOXVYJSPCG-KUALNVSNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disorazol A (A1): Macrocyclic Polyketide Tubulin Inhibitor with Picomolar Cytotoxic Potency


Disorazol A (specifically Disorazol A1) is a macrocyclic polyketide of mixed non-ribosomal peptide and polyketide origin, produced by the myxobacterium Sorangium cellulosum So ce12 [1]. It belongs to a family of 29 structurally related macrodiolides characterized by a 26- to 32-membered ring bearing two oxazole rings [2]. Disorazol A1 functions as a potent antimitotic agent by binding to tubulin and inhibiting microtubule polymerization, thereby arresting cells in the G2/M phase and inducing apoptosis [3].

Why Disorazol A1 Cannot Be Substituted with Other Tubulin Inhibitors or Disorazole Analogs


Substituting Disorazol A1 with other tubulin-targeting agents or even closely related disorazole analogs (e.g., Disorazol A2, C1, or epothilones) is not scientifically equivalent due to marked differences in potency, resistance profiles, and binding mechanisms. Direct comparative data show that Disorazol A1 exhibits up to 25-fold greater potency than its natural congener Disorazol A2 against specific cancer cell lines [1]. Furthermore, while many tubulin inhibitors (e.g., vinblastine, paclitaxel) are substrates for multidrug resistance transporters, Disorazol A1 retains significant activity against multidrug-resistant cells, with only a 2-fold resistance shift compared to a 13-fold shift for vinblastine in the same KB-V1 line [2]. These quantitative differences in efficacy and resistance susceptibility preclude simple interchangeability among in-class compounds and underscore the need for compound-specific selection in research and development programs.

Disorazol A1 Quantitative Differentiation: Comparative Cytotoxicity and Binding Data vs. Analogs


Differential Antiproliferative Potency of Disorazol A1 vs. Disorazol A2 Across Human Cancer Cell Lines

Disorazol A1 consistently exhibits superior cytotoxic potency compared to the closely related natural analog Disorazol A2 across a panel of human cancer cell lines. For instance, in A-431 epidermoid carcinoma cells, the IC50 of Disorazol A1 (1.866 nM) is 2.6-fold lower than that of Disorazol A2 (4.908 nM). More strikingly, in HepG2 hepatocellular carcinoma cells, Disorazol A1 (IC50 = 0.002 nM) is approximately 25-fold more potent than Disorazol A2 (IC50 = 0.051 nM) [1]. This differential activity demonstrates that minor structural variations within the disorazole family lead to substantial differences in antiproliferative efficacy, underscoring the importance of selecting the specific disorazole variant for target potency requirements.

Cancer Cytotoxicity Natural Products

Retained Cytotoxicity of Disorazol A1 in Multidrug-Resistant Cancer Cells Compared to Vinblastine

Disorazol A1 demonstrates superior retention of cytotoxic activity against multidrug-resistant cancer cells compared to the clinical tubulin inhibitor vinblastine. In KB-V1 cells, which overexpress the ABCB1 (P-glycoprotein) efflux transporter, Disorazol A1 exhibited only a 2-fold decrease in potency relative to the parental KB-3.1 line. In contrast, vinblastine showed a 13-fold resistance shift in the same model [1]. This 6.5-fold lower susceptibility to ABCB1-mediated efflux suggests that Disorazol A1 may maintain therapeutic potential in contexts where classical Vinca alkaloids fail due to acquired multidrug resistance.

Multidrug Resistance Oncology Chemotherapy

Irreversible Binding of Disorazol A1 to the Vinblastine Site vs. Reversible Inhibitors

Disorazol A1 binds irreversibly to the vinblastine binding site on tubulin, a mechanistic feature that distinguishes it from the majority of clinically used tubulin inhibitors, which typically bind reversibly [1]. While the specific tubulin polymerization IC50 for Disorazol A1 has not been reported numerically in the same units as vinblastine, the irreversible binding mode implies a prolonged pharmacodynamic effect that may contribute to its exceptional picomolar cellular potency. For context, the related epoxide-free analog Disorazole C1 exhibits a tubulin polymerization IC50 of 11.8 ± 0.4 μM and a Ki for vinblastine binding inhibition of 4.5 ± 0.6 μM [2]. Vinblastine itself shows a tubulin polymerization IC50 of approximately 130 nM to 1.5 μM depending on assay conditions [3]. The irreversible binding of Disorazol A1 may confer distinct washout kinetics and sustained target engagement not achievable with reversible inhibitors.

Tubulin Binding Mechanism of Action Pharmacology

Epoxide Moiety of Disorazol A1 Not Essential for Activity: SAR Differentiation from Epothilones

Structural studies demonstrate that the C9-C10 epoxide moiety of Disorazol A1, while electrophilic and potentially reactive, is not essential for its antiproliferative activity. Acid-promoted methanolysis of Disorazol A1 yields epoxide-cleaved analogues (compounds 2 and 3) that retain antiproliferative activity comparable to the parent compound in susceptible cell lines [1]. This finding contrasts with epothilones, where the epoxide moiety is critical for tubulin-stabilizing activity [2]. The SAR divergence indicates that the disorazole pharmacophore relies on distinct structural determinants for target engagement compared to the epothilone class, enabling alternative derivatization strategies for stability and property optimization.

Structure-Activity Relationship Medicinal Chemistry Drug Design

Noncompetitive Inhibition of Vinblastine Binding: Unique Tubulin Interaction vs. Competitive Binders

Disorazole A1 and its analog Disorazole C1 inhibit [3H]vinblastine binding to purified tubulin in a noncompetitive manner, with a Ki of 4.5 ± 0.6 μM for Disorazole C1 [1]. This noncompetitive inhibition profile indicates that disorazoles bind to a site on tubulin distinct from the vinblastine binding pocket, or induce a conformational change that allosterically modulates vinblastine binding. In contrast, many Vinca-site ligands (e.g., dolastatin 10, maytansine) compete directly with vinblastine for binding. Disorazole C1 also noncompetitively inhibits [3H]dolastatin 10 binding with a Ki of 10.6 ± 1.5 μM [1], further supporting a unique tubulin interaction mode. This distinct binding mechanism may underlie the differential resistance profiles observed for disorazoles compared to classical Vinca alkaloids.

Tubulin Pharmacology Binding Kinetics Drug Discovery

Disorazol A1 Application Scenarios: Research Models and Procurement Rationale


Multidrug-Resistant Cancer Cell Line Studies

Disorazol A1 is particularly suitable for research involving multidrug-resistant cancer models, including those overexpressing ABCB1 (P-glycoprotein). As demonstrated, Disorazol A1 retains significant potency in KB-V1 cells with only a 2-fold resistance shift, compared to a 13-fold shift for vinblastine [1]. Researchers studying mechanisms of drug resistance or screening for compounds that bypass P-gp-mediated efflux should prioritize Disorazol A1 over vinblastine or paclitaxel, which show much higher resistance factors (280-fold and 2400-fold, respectively) in similar models [1].

High-Potency Tubulin Polymerization Inhibition in Low-Abundance Target Systems

Disorazol A1 exhibits picomolar IC50 values against a range of human cancer cell lines, including HepG2 (0.002 nM), KB-3.1 (0.025 nM), and HCT-116 (0.032 nM) [2]. This extreme potency makes it an ideal tool for experiments where target abundance is low or where minimal compound exposure is desired to avoid off-target effects. In direct comparison, Disorazol A2 shows up to 25-fold lower potency in HepG2 cells [2], making Disorazol A1 the superior choice for maximum antiproliferative effect at minimal concentrations.

Structure-Activity Relationship (SAR) and Medicinal Chemistry Programs Targeting Tubulin

The unique SAR of the disorazole scaffold—specifically the non-essential nature of the C9-C10 epoxide for antiproliferative activity [3]—makes Disorazol A1 an attractive starting point for medicinal chemistry optimization. Unlike epothilones, where the epoxide is critical, disorazole derivatives can be designed to eliminate reactive moieties while retaining potency, as evidenced by the activity of epoxide-cleaved methanolysis products and the fully synthetic epoxide-free Disorazole C1 [4]. This SAR distinction supports the procurement of Disorazol A1 as a core scaffold for developing novel tubulin-targeting agents with improved stability and pharmacokinetic profiles.

Mechanistic Studies of Allosteric Tubulin Modulation and Noncompetitive Binding

Disorazol A1 and its analogs bind tubulin in a manner that noncompetitively inhibits vinblastine and dolastatin 10 binding [4]. This allosteric modulation of the Vinca domain is mechanistically distinct from classical competitive Vinca-site ligands. Researchers investigating tubulin conformational dynamics, allosteric regulation, or seeking to identify novel binding pockets for combination therapy should select Disorazol A1 as a unique chemical probe. Its irreversible binding [3] further enables washout experiments to study sustained target engagement, a feature not shared by reversible inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Disorazol A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.